4-(4-Bromothiophen-2-yl)butan-2-one
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Overview
Description
4-(4-Bromothiophen-2-yl)butan-2-one is a chemical compound with the molecular formula C8H9BrOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The bromine atom is attached to the thiophene ring, making it a brominated thiophene derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromothiophen-2-yl)butan-2-one typically involves the bromination of thiophene derivatives followed by further functionalization. One common method is the bromination of 2-thiophenebutanone using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques like column chromatography and recrystallization are common to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromothiophen-2-yl)butan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
Substitution: Formation of various substituted thiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Scientific Research Applications
4-(4-Bromothiophen-2-yl)butan-2-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the development of semiconducting polymers for organic solar cells and other electronic devices.
Medicinal Chemistry: Investigated for its potential biological activities and as a building block for drug development.
Mechanism of Action
The mechanism of action of 4-(4-Bromothiophen-2-yl)butan-2-one depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In material science, its electronic properties are exploited to create semiconducting materials. The bromine atom and the thiophene ring play crucial roles in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromothiophen-2-yl)butan-1-one
- 1-(4-Bromothiophen-2-yl)butan-1-one
- 4-(5-Bromothiophen-2-yl)butan-2-one
Uniqueness
4-(4-Bromothiophen-2-yl)butan-2-one is unique due to the specific position of the bromine atom on the thiophene ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different physical and chemical properties compared to its analogs .
Properties
Molecular Formula |
C8H9BrOS |
---|---|
Molecular Weight |
233.13 g/mol |
IUPAC Name |
4-(4-bromothiophen-2-yl)butan-2-one |
InChI |
InChI=1S/C8H9BrOS/c1-6(10)2-3-8-4-7(9)5-11-8/h4-5H,2-3H2,1H3 |
InChI Key |
HEPAQOAQGPILNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=CC(=CS1)Br |
Origin of Product |
United States |
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